2,2'-Bis(4-(carbazol-9-yl)phenyl)-biphenyl
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Overview
Description
Diarylmethylene-bridged 4,4′-bis(9-carbazolyl)biphenyl (BCBP) is a novel compound derived from the modification of 4,4′-bis(9-carbazolyl)biphenyl (CBP) through an arylmethylene bridge linkage . This compound has been extensively studied for its thermal, electrochemical, electronic absorption, and photoluminescent properties . BCBP is known for its high glass transition temperature and enhanced conjugation, making it a promising material for various applications, particularly in the field of organic electronics .
Preparation Methods
The synthesis of BCBP involves the modification of CBP through an arylmethylene bridge linkage . The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with CBP and an appropriate arylmethylene precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the arylmethylene bridge.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure BCBP.
Industrial production methods for BCBP are not extensively documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
BCBP undergoes various chemical reactions, including:
Oxidation: BCBP can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on BCBP to yield reduced forms of the compound.
Substitution: BCBP can undergo substitution reactions where functional groups on the biphenyl or carbazole units are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BCBP has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of BCBP, particularly in the field of bioimaging and biosensing.
Medicine: BCBP’s unique properties make it a candidate for drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which BCBP exerts its effects involves its ability to facilitate hole-injection and enhance conjugation due to the arylmethylene bridge linkage . This results in a low turn-on voltage in electroluminescent devices, making BCBP an efficient material for use in OLEDs . The molecular targets and pathways involved in BCBP’s mechanism of action are primarily related to its electronic properties and interactions with other materials in electronic devices.
Comparison with Similar Compounds
BCBP is compared with other similar compounds such as CBP and other carbazole derivatives . The key differences include:
Glass Transition Temperature: BCBP has a higher glass transition temperature compared to CBP, making it more thermally stable.
Conjugation: The arylmethylene bridge in BCBP enhances conjugation, leading to improved electronic properties.
Hole-Injection: BCBP facilitates better hole-injection compared to similar compounds, resulting in lower turn-on voltages in electronic devices.
Similar compounds include CBP and other carbazole-based materials used in OLEDs and other electronic applications .
Properties
CAS No. |
858131-70-1 |
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Molecular Formula |
C48H32N2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
9-[4-[2-[2-(4-carbazol-9-ylphenyl)phenyl]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-15-39(37(13-1)33-25-29-35(30-26-33)49-45-21-9-5-17-41(45)42-18-6-10-22-46(42)49)40-16-4-2-14-38(40)34-27-31-36(32-28-34)50-47-23-11-7-19-43(47)44-20-8-12-24-48(44)50/h1-32H |
InChI Key |
UXJDSNKBYFJNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
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